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Compound of Interest

Compound Name: 5-Fluoro-AB-PINACA

Cat. No.: B593009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Fluoro-AB-PINACA is a synthetic cannabinoid that has been identified in forensic samples

and is known for its potent agonist activity at cannabinoid receptors.[1] This technical guide

provides an in-depth overview of the spectroscopic data available for 5-Fluoro-AB-PINACA,

including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Furthermore, it

details the experimental protocols for acquiring such data and presents a visualization of its

primary signaling pathway. This document is intended to serve as a comprehensive resource

for professionals in research, forensic science, and drug development.

Spectroscopic Data
The structural elucidation of 5-Fluoro-AB-PINACA relies on various analytical techniques, with

NMR and IR spectroscopy being central to confirming its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While comprehensive NMR data for 5-Fluoro-AB-PINACA can be limited in publicly accessible

literature, data for its regioisomers and derivatives have been published, providing valuable

comparative information. The following table summarizes available chemical shift data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b593009?utm_src=pdf-interest
https://www.benchchem.com/product/b593009?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26134475/
https://www.benchchem.com/product/b593009?utm_src=pdf-body
https://www.benchchem.com/product/b593009?utm_src=pdf-body
https://www.benchchem.com/product/b593009?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
¹H NMR (CDCl₃, 300 MHz) δ

(ppm)

¹³C NMR (CDCl₃, 75 MHz) δ

(ppm)

Description

Chemical shifts for the 2-alkyl-

2H-indazole regioisomer of 5F-

AB-PINACA are reported as

follows:

Chemical shifts for the 2-alkyl-

2H-indazole regioisomer of 5F-

AB-PINACA are reported as

follows:

Values

8.25 (1H, d, J = 7.8 Hz), 7.42–

7.29 (3H, m), 7.21 (2H, t, J =

6.9 Hz), 6.99 (2H, t, J = 8.1

Hz), 5.67 (2H, s), 4.06 (3H, s)

[2]

163.1 (CO), 162.6 (d, ¹JCF =

245.3 Hz, quat.), 140.6 (quat.),

135.3 (quat.), 131.6 (d, ⁴JCF =

3.8 Hz, quat.), 129.2 (d, ³JCF =

8.3 Hz, CH), 127.3 (CH), 124.3

(quat.), 123.5 (CH), 122.5

(CH), 116.0 (d, ²JCF = 21.8

Hz, CH), 53.5 (CH₂), 52.2

(CH₃)[2]

Note: The data presented is for a regioisomer and may not directly correspond to 5-Fluoro-AB-
PINACA. However, it provides a valuable reference for the expected chemical shifts.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Infrared (IR) spectroscopy provides information about the

functional groups present in a molecule.

Parameter Vibrational Frequency (cm⁻¹)

Description
Key vibrational frequencies observed in the

ATR-IR spectrum of 5-Fluoro-AB-PINACA.

Values
2923 (m), 2850 (m), 1711 (s), 1462 (s), 1250

(s), 1153 (s), 997 (s), 758 (s)[2]

Experimental Protocols
The following protocols are representative of the methodologies used to obtain the

spectroscopic data presented.
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NMR Spectroscopy
NMR spectra are typically recorded on a spectrometer operating at a specific frequency, such

as 300, 400, or 500 MHz for ¹H NMR.[2]

Sample Preparation: A small amount of the analyte (typically 1-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition: The sample is placed in the spectrometer, and the data is acquired.

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

[2]

Data Analysis: The resulting spectrum is analyzed to determine the chemical shifts,

multiplicities (e.g., singlet, doublet, triplet), coupling constants (J values in Hz), and integrals

of the various proton signals.[2] For ¹³C NMR, techniques like DEPT can be used to

differentiate between CH, CH₂, and CH₃ groups.[2]

Infrared (IR) Spectroscopy
IR spectra are commonly obtained using an FT-IR spectrometer equipped with an ATR

accessory.[2]

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal

(e.g., diamond).[2]

Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands corresponding to the different functional groups present in the molecule.

Signaling Pathway
5-Fluoro-AB-PINACA acts as a potent agonist at both the CB1 and CB2 cannabinoid

receptors.[1] Upon binding, it initiates a G-protein-coupled receptor (GPCR) signaling cascade.

The following diagram illustrates this pathway.
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Caption: Cannabinoid receptor activation by 5-Fluoro-AB-PINACA.
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Conclusion
This technical guide provides a consolidated overview of the spectroscopic data for 5-Fluoro-
AB-PINACA, along with standardized experimental protocols and a depiction of its primary

signaling mechanism. The provided information is crucial for the accurate identification of this

compound in forensic and research settings and for understanding its pharmacological effects.

As new research emerges, this guide can serve as a foundational document for further studies

into the properties and impacts of 5-Fluoro-AB-PINACA and related synthetic cannabinoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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